molecular formula C9H15Cl3N2O2 B11987896 N-{2,2,2-trichloro-1-[(tetrahydro-2-furanylmethyl)amino]ethyl}acetamide

N-{2,2,2-trichloro-1-[(tetrahydro-2-furanylmethyl)amino]ethyl}acetamide

Cat. No.: B11987896
M. Wt: 289.6 g/mol
InChI Key: MNIUCNWXARYSQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2,2,2-trichloro-1-[(tetrahydro-2-furanylmethyl)amino]ethyl}acetamide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2,2,2-trichloro-1-[(tetrahydro-2-furanylmethyl)amino]ethyl}acetamide typically involves the reaction of 2,2,2-trichloroethylamine with tetrahydro-2-furanylmethylamine under controlled conditions. The reaction is carried out in the presence of acetic anhydride, which facilitates the formation of the acetamide group. The reaction conditions include maintaining a temperature range of 50-70°C and using an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions

N-{2,2,2-trichloro-1-[(tetrahydro-2-furanylmethyl)amino]ethyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{2,2,2-trichloro-1-[(tetrahydro-2-furanylmethyl)amino]ethyl}acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2,2,2-trichloro-1-[(tetrahydro-2-furanylmethyl)amino]ethyl}acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2,2,2-trichloro-1-[(tetrahydro-2-furanylmethyl)amino]ethyl}acetamide is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. The presence of the tetrahydro-2-furanylmethyl group enhances its solubility and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H15Cl3N2O2

Molecular Weight

289.6 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-(oxolan-2-ylmethylamino)ethyl]acetamide

InChI

InChI=1S/C9H15Cl3N2O2/c1-6(15)14-8(9(10,11)12)13-5-7-3-2-4-16-7/h7-8,13H,2-5H2,1H3,(H,14,15)

InChI Key

MNIUCNWXARYSQW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C(Cl)(Cl)Cl)NCC1CCCO1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.